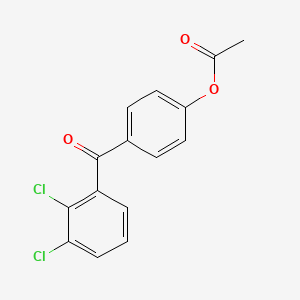

4-Acetoxy-2',3'-dichlorobenzophenone

Description

Structural Context and Chemical Nomenclature

4-Acetoxy-2',3'-dichlorobenzophenone is a derivative of benzophenone (B1666685), which consists of two phenyl rings attached to a central carbonyl group. In this specific compound, one phenyl ring is substituted at the 4-position with an acetoxy group (–OCOCH₃), while the second phenyl ring is substituted at the 2' and 3' positions with chlorine atoms.

The systematic IUPAC name for this compound is [4-(2,3-dichlorobenzoyl)phenyl] acetate (B1210297). The numbering of the carbon atoms in the phenyl rings follows standard chemical nomenclature, with the primes (') distinguishing one ring from the other.

Below is a table detailing the key structural features and identifiers for this class of compounds, based on available information for its isomers.

| Property | Value |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ |

| Molecular Weight | 309.14 g/mol |

| Core Structure | Benzophenone |

| Key Substituents | Acetoxy group, Dichloro groups |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

| InChI Key | YYRMDSHBXDNBAG-UHFFFAOYSA-N (for 3',4' isomer) |

Note: The Canonical SMILES and InChI Key are provided for a closely related isomer, 4-Acetoxy-3',4'-dichlorobenzophenone, due to the limited direct data for the 2',3'-dichloro isomer. guidechem.com

Academic Significance within Benzophenone Chemistry

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules. nih.gov These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org The biological function of a benzophenone derivative is highly dependent on the substitution pattern on its aryl rings. nih.gov

The introduction of halogen atoms, such as chlorine, can significantly modulate the electronic and lipophilic properties of the molecule, which in turn can influence its biological activity. Dichlorinated benzophenones, for instance, are studied for their potential as biochemical reagents and are intermediates in the synthesis of more complex molecules. wikipedia.orgmedchemexpress.com Research into highly substituted benzophenones has demonstrated their potential as cytotoxic agents against various cancer cell lines. nih.gov

The acetoxy group, on the other hand, often serves as a prodrug moiety. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. mdpi.com Esterification of a hydroxyl group to an acetoxy group can enhance a compound's oral bioavailability and membrane permeability by increasing its lipophilicity. researchgate.netmdpi.com

Research Trajectories for Substituted Benzophenones and Acetoxy Esters

Current research in the field of medicinal chemistry continues to explore the vast chemical space of substituted benzophenones. One significant trajectory involves the synthesis of novel analogues with tailored biological activities. This often includes the strategic placement of various functional groups on the benzophenone core to optimize interactions with biological targets. scispace.comresearchgate.net

The use of acetoxy esters as a prodrug strategy is a well-established and ongoing area of research. mdpi.com By converting polar functional groups, such as hydroxyls, into esters, researchers can overcome challenges related to poor absorption and metabolic instability. researchgate.net The in vivo cleavage of the ester bond by esterase enzymes releases the active parent drug. researchgate.net This approach has been successfully applied to a wide range of therapeutic agents. mdpi.com

The combination of a dichlorinated benzophenone scaffold with an acetoxy ester group, as seen in this compound, represents a logical progression in the design of novel bioactive compounds. The dichlorinated portion can be fine-tuned for specific biological interactions, while the acetoxy group can be employed to improve the pharmacokinetic profile of the molecule. Future research in this area will likely focus on the synthesis and biological evaluation of a library of such compounds to identify lead candidates for further development.

Properties

IUPAC Name |

[4-(2,3-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)12-3-2-4-13(16)14(12)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVHCSSYEJYAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641730 | |

| Record name | 4-(2,3-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-07-9 | |

| Record name | [4-(Acetyloxy)phenyl](2,3-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Acetoxy 2 ,3 Dichlorobenzophenone

Retrosynthetic Analysis of 4-Acetoxy-2',3'-dichlorobenzophenone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the analysis begins by identifying the key functional groups: the acetoxy group, the ketone, and the two chlorine atoms on one of the phenyl rings.

The most logical primary disconnection is at the ester linkage of the acetoxy group. This C-O bond cleavage suggests that this compound can be synthesized from 4-hydroxy-2',3'-dichlorobenzophenone through an esterification reaction.

Further deconstruction of the 4-hydroxy-2',3'-dichlorobenzophenone intermediate focuses on the central carbonyl group, which is characteristic of a Friedel-Crafts acylation reaction. This disconnection breaks the bond between the carbonyl carbon and one of the aromatic rings. Two primary retrosynthetic pathways emerge from this step:

Route A: Disconnection between the carbonyl group and the dichlorinated phenyl ring. This leads to 4-hydroxybenzoyl chloride (or a related activated carboxylic acid derivative) and 1,2-dichlorobenzene (B45396) as the starting materials.

Route B: Disconnection between the carbonyl group and the hydroxyphenyl ring. This pathway identifies 2,3-dichlorobenzoyl chloride and phenol (B47542) as the key precursors.

The halogen atoms on the 2',3'-dichlorophenyl ring are considered to be present in the starting material, as selective halogenation of a benzophenone (B1666685) core at these specific positions would be challenging to control and could lead to a mixture of isomers. Therefore, the retrosynthesis points towards using a pre-dihalogenated benzene (B151609) derivative.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule in a limited number of steps from readily available starting materials. These methods typically involve the formation of the benzophenone core followed by functional group manipulations.

Friedel-Crafts Acylation and Related Benzoylation Reactions

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including benzophenones. google.compatsnap.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quickcompany.inwikipedia.org

For the synthesis of the precursor 4-hydroxy-2',3'-dichlorobenzophenone, the more viable Friedel-Crafts strategy would involve the acylation of phenol with 2,3-dichlorobenzoyl chloride. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which would favor the formation of the desired 4-substituted product. A challenge in this approach is the potential for the hydroxyl group to react with the Lewis acid catalyst. To circumvent this, an excess of the catalyst is often used, or the hydroxyl group may be protected prior to the acylation and deprotected afterward. google.com

An alternative is the Fries rearrangement of phenyl 2,3-dichlorobenzoate. This reaction involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference(s) |

| Phenol | 2,3-Dichlorobenzoyl chloride | AlCl₃ | 4-Hydroxy-2',3'-dichlorobenzophenone | quickcompany.in |

| 1,2-Dichlorobenzene | 4-Hydroxybenzoyl chloride | AlCl₃ | 4-Hydroxy-2',3'-dichlorobenzophenone | ijraset.com |

| Phenyl 2,3-dichlorobenzoate | - | AlCl₃ | 4-Hydroxy-2',3'-dichlorobenzophenone | google.com |

Esterification Protocols for Acetoxy Group Introduction

Once the 4-hydroxy-2',3'-dichlorobenzophenone intermediate is obtained, the acetoxy group can be introduced through standard esterification methods. A common and efficient method is the reaction of the phenolic hydroxyl group with acetic anhydride or acetyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl).

| Starting Material | Reagent | Catalyst/Base | Product |

| 4-Hydroxy-2',3'-dichlorobenzophenone | Acetic anhydride | Pyridine or Triethylamine | This compound |

| 4-Hydroxy-2',3'-dichlorobenzophenone | Acetyl chloride | Pyridine or Triethylamine | This compound |

Halogenation Strategies for Dichloro-substitution

While introducing the chlorine atoms onto a pre-formed benzophenone scaffold is a possible synthetic route, achieving the specific 2',3'-dichloro substitution pattern through direct halogenation presents significant challenges. Electrophilic aromatic substitution reactions, such as chlorination, on an unsubstituted benzophenone would likely lead to a mixture of mono-, di-, and polyhalogenated products with poor regioselectivity. researchgate.netstudymind.co.uk The directing effects of the carbonyl group (meta-directing) and any other substituents would further complicate the outcome. Therefore, it is synthetically more advantageous to start with a pre-chlorinated building block, such as 1,2-dichlorobenzene or 2,3-dichlorobenzoyl chloride, as outlined in the Friedel-Crafts acylation section.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can also be approached from a broader perspective of convergent and divergent strategies.

Sequential Functionalization of Benzophenone Scaffolds

A divergent approach could start from a simpler, commercially available benzophenone derivative, which is then sequentially functionalized. For instance, one could envision starting with 4-hydroxybenzophenone. chemicalbook.com The subsequent step would be the selective dichlorination of the unsubstituted phenyl ring. However, as mentioned previously, controlling the regioselectivity of this halogenation to obtain the desired 2',3'-dichloro isomer would be a major synthetic hurdle. researchgate.net

A more practical sequential functionalization would involve a convergent synthesis where the two substituted aromatic rings are prepared separately and then joined. For example, a Suzuki or other cross-coupling reaction could potentially be employed to form the diaryl ketone. However, for a relatively small molecule like this compound, the Friedel-Crafts acylation approach is generally more direct and cost-effective.

The most logical and likely successful synthetic strategy remains the linear sequence involving the Friedel-Crafts acylation of phenol with 2,3-dichlorobenzoyl chloride to form 4-hydroxy-2',3'-dichlorobenzophenone, followed by esterification to yield the final product, this compound.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy that introduces chemical groups into complex molecules at the final steps of a synthesis. This approach avoids the need for lengthy de novo synthesis and allows for rapid diversification of molecular scaffolds. For the synthesis of this compound, two primary LSF strategies can be envisioned: C-H acetoxylation of a pre-existing dichlorobenzophenone core or selective chlorination of a 4-acetoxybenzophenone (B88672) precursor.

Palladium-Catalyzed C-H Acetoxylation: One LSF pathway involves the direct, site-selective acetoxylation of a 2',3'-dichlorobenzophenone molecule. Palladium catalysis is a well-established method for such transformations. The reaction typically employs an oxidant, such as PhI(OAc)₂, and a palladium catalyst, like Pd(OAc)₂. The regioselectivity of the C–H activation is often controlled by directing groups present on the substrate. In the absence of a strong directing group, selectivity can be governed by the inherent electronic and steric properties of the arene. For 2',3'-dichlorobenzophenone, the electronic properties of the unsubstituted phenyl ring would be targeted for functionalization. Mechanistic studies on palladium-catalyzed arene C-H acetoxylation have shown that the catalyst's resting state and the presence of ligands, such as pyridine, can significantly impact reaction rates and efficiency. nih.govresearchgate.net

Late-Stage Chlorination: An alternative LSF approach would start with a 4-acetoxybenzophenone scaffold and introduce the two chlorine atoms in a late step. This is challenging due to the difficulty in controlling regioselectivity on the second aromatic ring. Modern methods using specific reagents and catalysts can achieve selective chlorination of complex molecules. For instance, dimethyl sulfoxide (B87167) (DMSO) has been reported as an effective catalyst for the chlorination of diverse bioactive molecules using N-chlorosuccinimide (NCS) as the chlorine source under mild conditions. researchgate.net This approach offers good functional-group tolerance, which would be crucial to avoid hydrolysis of the acetoxy group. researchgate.net

Catalytic Synthesis

Catalytic methods offer efficient and selective routes to construct the core diaryl ketone structure of this compound, providing advantages over classical methods like Friedel-Crafts acylation, which can suffer from poor regioselectivity and harsh conditions.

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, including the key bond connecting the two aryl rings of the benzophenone core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a highly versatile method. For the synthesis of this compound, a key strategy involves the acyl-Suzuki coupling of an arylboronic acid with a benzoyl chloride. Two plausible routes exist:

Coupling of (4-acetoxyphenyl)boronic acid with 2,3-dichlorobenzoyl chloride.

Coupling of (2,3-dichlorophenyl)boronic acid with 4-acetoxybenzoyl chloride.

This type of reaction has been well-documented, providing a highly chemoselective pathway to unsymmetrical ketones under anhydrous conditions, often using a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate. nih.govwiley-vch.deresearchgate.net The mild conditions and tolerance of various functional groups make it an attractive option.

| Entry | Arylboronic Acid | Acyl Chloride | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene | 85 |

| 2 | 4-Methylphenylboronic acid | Benzoyl chloride | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene | 92 |

| 3 | 4-Methoxyphenylboronic acid | 4-Nitrobenzoyl chloride | Pd/C (3) | K₂CO₃ | Toluene/H₂O | 94 |

| 4 | Phenylboronic acid | 3-Bromobenzoyl chloride | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | 85 |

| This table presents illustrative data for acyl-Suzuki couplings of various substituted arylboronic acids and acyl chlorides, demonstrating the general applicability of the method. nih.govresearchgate.netmdpi.com |

Stille Coupling: The Stille reaction couples an organotin compound with an organic electrophile. To form the target benzophenone, this would typically involve the palladium-catalyzed reaction of an arylstannane with a benzoyl chloride. For instance, (4-acetoxyphenyl)trimethylstannane could be coupled with 2,3-dichlorobenzoyl chloride. Stille reactions are known for their excellent functional group tolerance and are often successful when other coupling methods fail. datapdf.com However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts. Recent advancements have shown that gold complexes can also catalyze Stille-type couplings of acyl chlorides with high chemoselectivity. nih.govnih.gov

| Entry | Arylstannane | Acyl Chloride | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyltrimethylstannane | 4-Fluorobenzoyl chloride | [(PBCy₂)AuNTf₂] (5) | Toluene | 55 | 89 |

| 2 | Phenyltrimethylstannane | 4-Methoxybenzoyl chloride | [(PBCy₂)AuNTf₂] (5) | Toluene | RT | 90 |

| 3 | Phenyltrimethylstannane | 2-Naphthoyl chloride | PdCl₂(PPh₃)₂ (2) | Toluene | 80 | 95 |

| 4 | Vinyltributylstannane | 4-Iodobenzoyl chloride | Pd(PPh₃)₄ (5) | THF | 65 | 78 |

| This table shows representative yields for Stille couplings to form aryl ketones, highlighting different catalysts and conditions. datapdf.comnih.gov |

| Entry | Aryl Grignard | Aryl Halide | Catalyst (mol%) | Solvent | Additive | Yield (%) |

| 1 | Phenylmagnesium bromide | 4-Bromoacetophenone | NiCl₂(dppp) (1) | THF | - | 97 |

| 2 | 4-(Trifluoromethyl)phenylmagnesium chloride | 1-Iodooctane | [((Me)NN₂)NiCl] (3) | THF | TMEDA | 88 |

| 3 | 4-Methoxycarbonylphenylmagnesium iodide | 1-Iodooctane | [((Me)NN₂)NiCl] (3) | THF | O-TMEDA | 87 |

| 4 | Thiophen-2-ylmagnesium bromide | 1-Bromo-4-tert-butylbenzene | NiCl₂(dppf) (1) | THF | - | 95 |

| This table provides examples of Kumada couplings, demonstrating the reaction's utility and recent improvements in functional group tolerance. researchgate.netresearchgate.net |

Beyond the classic named cross-coupling reactions, other transition-metal catalyzed methods can be applied. Carbonylative cross-couplings are particularly relevant as they can construct the ketone functionality directly.

A plausible strategy is a three-component palladium-catalyzed carbonylative coupling. This reaction could involve the coupling of 1,2-dichlorobenzene with a 4-acetoxy-substituted aryl partner (e.g., 4-acetoxyphenylboronic acid) under an atmosphere of carbon monoxide (CO). The reaction proceeds via the formation of an aroyl-palladium intermediate which then couples with the second aryl component. nih.gov Such methods can offer high atom economy by incorporating the carbonyl group from CO gas. Recent advancements have focused on carbonylative C-H activation, where an arene is coupled directly with CO and an aryl halide, further increasing step economy. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves evaluating methodologies based on their environmental impact, atom economy, and efficiency.

Atom Economy and E-Factor: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Cross-coupling reactions are generally more atom-economical than classical stoichiometric reactions. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, provides a broader measure of a process's greenness. wiley-vch.de

Comparison of Catalytic Methods: When comparing the cross-coupling reactions discussed, the Suzuki-Miyaura reaction is often considered a greener alternative to the Stille coupling. This is primarily due to the high toxicity of organotin reagents and byproducts in the Stille reaction, which present significant waste disposal challenges. researchgate.net Organoboron compounds used in the Suzuki reaction are generally less toxic and their byproducts are more environmentally benign. Kumada couplings, while using readily available Grignard reagents, can be less green if protecting groups are required, as this adds steps and generates more waste.

Catalytic methods inherently align with green chemistry principles by reducing the need for stoichiometric reagents. The use of water as a solvent, development of recoverable catalysts, and use of microwave irradiation are further strategies to "green up" these coupling reactions.

| Metric | Suzuki Coupling | Stille Coupling | Kumada Coupling |

| Reagent Toxicity | Low to moderate (Boronic acids) | High (Organostannanes) | Moderate (Grignard reagents) |

| Byproduct Toxicity | Low (Boric acid derivatives) | High (Tin salts) | Low (Magnesium salts) |

| Atom Economy | Generally high | Generally high | High, but reduced if protecting groups are used |

| Solvent Choice | Versatile, including green solvents like water and ethanol | Typically organic solvents | Typically ethers (THF, Et₂O) |

| Functional Group Tolerance | Good to excellent | Excellent | Moderate, but improving with new catalysts |

| This table provides a qualitative comparison of the three main cross-coupling methods based on key green chemistry principles. |

By selecting catalytic routes, particularly the Suzuki-Miyaura coupling, and optimizing conditions to use greener solvents and minimize energy consumption, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Reaction Mechanisms and Kinetics of 4 Acetoxy 2 ,3 Dichlorobenzophenone

Mechanistic Pathways of Carbonyl Reactivity

The carbonyl group of the benzophenone (B1666685) core is a primary site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the chlorine substituents and the electron-donating, yet sterically influential, acetoxy group.

Nucleophilic Addition and Substitution Reactions

The carbonyl carbon in 4-Acetoxy-2',3'-dichlorobenzophenone is electrophilic and thus susceptible to nucleophilic attack. This can lead to nucleophilic addition reactions, a characteristic feature of ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield an alcohol.

The rate of nucleophilic addition is sensitive to both electronic and steric factors. The two chlorine atoms on the 2' and 3' positions of the phenyl ring exert a strong electron-withdrawing inductive effect, which should, in principle, increase the electrophilicity of the carbonyl carbon and thus enhance the rate of nucleophilic attack. However, the chlorine atom at the 2'-position introduces significant steric hindrance around the carbonyl center, which can impede the approach of the nucleophile.

The acetoxy group at the 4-position of the other phenyl ring has a dual electronic influence. Through resonance, the oxygen atom of the ester can donate electron density to the aromatic ring, which is then relayed to the carbonyl group, thereby reducing its electrophilicity. Conversely, the inductive effect of the ester's carbonyl group is electron-withdrawing. The net effect on the reactivity of the benzophenone carbonyl will be a balance of these opposing electronic influences and the steric bulk of the entire substituent.

Kinetic studies on related dichlorobenzophenone derivatives indicate that steric hindrance from ortho-substituents can significantly decrease the rate of nucleophilic addition. For instance, the rate of reaction of various nucleophiles with substituted benzophenones is often lower for ortho-substituted isomers compared to their meta- or para-substituted counterparts.

A simplified representation of a nucleophilic addition to the carbonyl group is shown below:

Table 1: Predicted Relative Reactivity of Substituted Benzophenones towards Nucleophilic Addition

| Compound | Electronic Effect of Substituents | Steric Hindrance at Carbonyl | Predicted Relative Rate |

| Benzophenone | Neutral | Low | Reference |

| 4,4'-Dichlorobenzophenone | Electron-withdrawing | Low | Higher than benzophenone |

| 2',3'-Dichlorobenzophenone | Electron-withdrawing | Moderate | Lower than 4,4'-dichlorobenzophenone |

| 4-Acetoxybenzophenone (B88672) | Net electron-donating (resonance) | Low | Lower than benzophenone |

| This compound | Competing electron-withdrawing and -donating effects | Moderate | Complex; likely slower than 2',3'-dichlorobenzophenone due to the acetoxy group's resonance effect |

Enolization and Keto-Enol Tautomerism Dynamics

Like other ketones with α-hydrogens, this compound can, in principle, undergo enolization to form its corresponding enol tautomer. However, benzophenones lack α-hydrogens on the carbonyl carbon itself, so enolization in the classical sense does not occur. Instead, any keto-enol tautomerism would have to involve the acetyl group of the acetoxy substituent, which is not directly conjugated with the benzophenone carbonyl.

The concept of keto-enol tautomerism is more relevant to the acetoxy group itself, where the acetyl carbonyl can potentially form a ketene (B1206846) acetal, though this is generally not a significant equilibrium. For the benzophenone core, the absence of α-hydrogens precludes the formation of a stable enol tautomer under normal conditions. nih.govmasterorganicchemistry.comscielo.brlibretexts.orgresearchgate.net

Reaction Mechanisms of the Acetoxy Ester Moiety

The acetoxy group, being an ester, has its own characteristic reactivity, primarily centered around the electrophilic carbonyl carbon of the acetyl group.

Hydrolysis and Transesterification Mechanisms

Hydrolysis: The acetoxy group can undergo hydrolysis, typically under acidic or basic conditions, to yield 4-hydroxy-2',3'-dichlorobenzophenone and acetic acid.

Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the phenoxide ion as the leaving group. The phenoxide is subsequently protonated. The rate of this reaction is generally enhanced by electron-withdrawing groups on the phenyl ring, as they stabilize the departing phenoxide. The dichlorophenyl group in the 4-hydroxy-2',3'-dichlorobenzophenone product would contribute to this stabilization. stanford.edupearson.comnih.govrsc.orgresearchgate.net

Acid-catalyzed hydrolysis involves the protonation of the ester carbonyl, which activates it towards nucleophilic attack by water. This is followed by proton transfer and elimination of the phenol (B47542).

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetoxy group can be converted to a different ester via transesterification. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Steric hindrance around the ester functionality can affect the rate of transesterification, but in the case of the para-substituted acetoxy group, this is not expected to be a major factor.

Table 2: Expected Relative Rates of Hydrolysis for Substituted Phenyl Acetates

| Phenyl Acetate (B1210297) Substituent | Electronic Effect | Expected Relative Rate of Basic Hydrolysis |

| Unsubstituted | Neutral | Reference |

| 4-Nitro | Strongly electron-withdrawing | Faster |

| 4-Methoxy | Electron-donating | Slower |

| 4-(2',3'-dichlorobenzoyl) | Electron-withdrawing | Faster |

This table is based on established principles of ester hydrolysis kinetics. The 2',3'-dichlorobenzoyl group is predicted to be electron-withdrawing, thus accelerating the rate of hydrolysis.

Intramolecular Rearrangements and Acyl Migrations

Intramolecular rearrangements involving the acetoxy group in this compound are not commonly expected under normal conditions. Acyl migrations, such as the Fries rearrangement, typically require Lewis or Brønsted acid catalysis and elevated temperatures. In a Fries rearrangement, the acetyl group would migrate from the phenolic oxygen to an ortho or para position on the same aromatic ring. Given that the para position is already substituted by the dichlorobenzoyl group, migration would be directed to the ortho positions.

Photochemical conditions can also induce acyl migrations in some acetoxy-substituted aromatic compounds. Upon absorption of UV light, the molecule can be promoted to an excited state where bond cleavage and rearrangement can occur. However, specific studies on the photochemical rearrangement of this compound are not available in the reviewed literature.

Radical Reactions Involving the Ester Group

While less common than ionic reactions, the ester group can participate in radical reactions under specific conditions, such as in the presence of radical initiators and at high temperatures. For instance, the Barton-McCombie deoxygenation is a radical reaction that can be applied to derivatives of phenols, although it typically involves the conversion of the hydroxyl group to a thiocarbonyl derivative rather than an acetate.

Direct radical attack on the acetoxy group of this compound is not a well-documented process. The benzophenone moiety itself is known to be a photosensitizer and can participate in radical reactions upon UV irradiation, leading to the formation of ketyl radicals. It is conceivable that under such conditions, the excited benzophenone could initiate radical processes involving the acetoxy group or other parts of the molecule, but this remains speculative without direct experimental evidence. researchgate.netresearchgate.netnih.govmasterorganicchemistry.comkhanacademy.org

Reactivity of the Dichloro-substituted Aromatic Rings

The reactivity of the 2',3'-dichloro-substituted aromatic ring in this compound is governed by the interplay of the electronic effects of the two chlorine atoms and the benzoyl group. These substituents significantly influence the electron density of the aromatic ring, thereby dictating its susceptibility to various types of chemical transformations.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the dichloro-substituted ring of this compound is generally disfavored due to the strong deactivating effects of both the chlorine atoms and the benzoyl moiety. The chlorine atoms are ortho, para-directing but deactivating due to their inductive electron withdrawal, which outweighs their mesomeric electron donation. The benzoyl group is a powerful deactivating group and a meta-director.

The cumulative effect of these substituents renders the 2',3'-dichlorophenyl ring significantly less nucleophilic than benzene (B151609). Any electrophilic attack would be considerably slower than on an unsubstituted benzene ring. vanderbilt.edutotal-synthesis.com The directing effects of the substituents are as follows:

2'-Chloro group: Directs incoming electrophiles to the 4'- and 6'-positions.

3'-Chloro group: Directs incoming electrophiles to the 5'- and 1'-(ipso) positions.

Benzoyl group (at C1'): Directs incoming electrophiles to the 3'- and 5'-positions.

Considering these directing effects, the potential sites for electrophilic attack are the 4'-, 5'-, and 6'-positions. However, the strong deactivation of the ring makes forcing conditions, such as high temperatures and strong Lewis acid catalysts, necessary for any reaction to occur. Under such conditions, the likelihood of side reactions and poor regioselectivity is high. For instance, in the chlorination of other benzophenone derivatives, such as benzophenone-3, the reaction proceeds via an electrophilic substitution mechanism. researchgate.netnih.govnih.govresearchgate.net

| 6' | ortho | ortho | meta | Sterically hindered and deactivated |

Note: This table represents a qualitative prediction based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) under Specific Conditions

The 2',3'-dichloro-substituted aromatic ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is because the electron-withdrawing nature of the two chlorine atoms and the benzoyl group reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.comnih.gov

For an SNAr reaction to occur, the presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge in the Meisenheimer intermediate. wikipedia.orgnih.gov In the case of the 2',3'-dichlorophenyl ring:

The 2'-chloro leaving group is ortho to the benzoyl group, which can stabilize the intermediate through resonance.

The 3'-chloro leaving group is meta to the benzoyl group, offering less resonance stabilization.

Consequently, the 2'-position is expected to be more reactive towards nucleophilic attack than the 3'-position. However, steric hindrance from the adjacent benzoyl group might play a role in modulating this reactivity. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. The reaction conditions typically involve a strong nucleophile and a polar aprotic solvent.

Table 2: Expected Relative Reactivity of Chlorine Atoms in SNAr Reactions

| Position of Leaving Group | Activating Group(s) | Predicted Relative Reactivity | Rationale |

|---|---|---|---|

| 2'-Chloro | Benzoyl (ortho), 3'-Chloro (ortho) | Higher | Strong activation by the ortho-benzoyl group through resonance stabilization of the Meisenheimer complex. |

| 3'-Chloro | Benzoyl (meta), 2'-Chloro (ortho) | Lower | Weaker activation as the benzoyl group is meta, providing less effective resonance stabilization. |

Note: This table is a qualitative prediction. Steric factors may also influence the observed reactivity.

Metal-mediated Coupling Reactions

The chlorine atoms on the 2',3'-dichlorophenyl ring serve as excellent handles for metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination are particularly relevant. wikipedia.orgwikipedia.orglibretexts.orgacsgcipr.orglibretexts.orgharvard.edulibretexts.orgresearchgate.netprinceton.edu

In these reactions, a palladium(0) catalyst undergoes oxidative addition into the carbon-chlorine bond. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized and bulky electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step. uwindsor.ca

The relative reactivity of the 2'- and 3'-chloro positions in metal-mediated coupling reactions can be influenced by both electronic and steric factors. The 2'-position, being ortho to the bulky benzoyl group, might exhibit different reactivity compared to the less sterically hindered 3'-position. In some cases, selective mono-functionalization can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. For instance, in Suzuki-Miyaura couplings of dihaloarenes, selective reactions at one position are often possible. researchgate.net

Table 3: Common Metal-mediated Coupling Reactions Applicable to the Dichloro-substituted Ring

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(OAc)2 / SPhos, XPhos | C-C |

| Buchwald-Hartwig Amination | Amines | Pd2(dba)3 / BINAP, XPhos | C-N |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Acetoxy 2 ,3 Dichlorobenzophenone

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of particular functional groups. For 4-Acetoxy-2',3'-dichlorobenzophenone, characteristic absorption peaks would be expected for the ester and ketone carbonyl groups, as well as vibrations associated with the aromatic rings and the carbon-chlorine bonds.

A hypothetical data table for the prominent IR absorption bands is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Ester Carbonyl (C=O) | 1770-1750 | Stretching |

| Ketone Carbonyl (C=O) | 1680-1660 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O (Ester) | 1250-1100 | Asymmetric Stretching |

| C-Cl | 800-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. In this compound, the benzophenone (B1666685) core and the acetoxy substituent constitute the primary chromophores. Expected electronic transitions would include π → π* transitions associated with the aromatic rings and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms.

A hypothetical table of UV-Vis absorption data is provided below.

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250-280 | High |

| n → π | 320-350 | Low |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

Crystal Packing and Intermolecular Interactions

A crystallographic study of this compound would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions, such as dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···Cl hydrogen bonds. The analysis would describe the formation of supramolecular architectures, such as chains, sheets, or three-dimensional networks.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Polymorphism studies for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize any polymorphic forms.

Computational Chemistry and Theoretical Investigations of 4 Acetoxy 2 ,3 Dichlorobenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and physical properties. nih.gov For a molecule such as 4-Acetoxy-2',3'-dichlorobenzophenone, methods like DFT using the B3LYP functional with a 6-311G(d,p) basis set are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netcacrdelhi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. joaquinbarroso.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). joaquinbarroso.com This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. youtube.com The energy of this gap can be correlated with the lowest energy electronic excitation, which can be observed experimentally using UV-Vis spectroscopy. ossila.comschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich acetoxy-substituted phenyl ring, while the LUMO would likely be distributed across the electron-deficient dichlorinated phenyl ring and the carbonyl group, facilitating intramolecular charge transfer.

Table 1: Illustrative Frontier Orbital Energies and Properties of this compound Note: The following values are hypothetical and serve as representative examples of what would be obtained from DFT calculations. Actual values would require specific computation.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

The distribution of electron density in a molecule is rarely uniform. Some atoms attract electrons more strongly than others, leading to a landscape of positive and negative charges. This charge distribution can be quantified through various population analysis schemes, such as Mulliken, Natural Population Analysis (NPA), or Atoms-in-Molecules (AIM). researchgate.netresearcher.lifefrontiersin.org These methods assign partial atomic charges, which are crucial for understanding intermolecular interactions and reactivity. fiu.edu

A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. readthedocs.io Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netwolfram.com

In this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and acetoxy groups, indicating these as primary sites for electrophilic interaction. The dichlorinated phenyl ring would exhibit a less negative or even slightly positive potential due to the electron-withdrawing nature of the chlorine atoms.

Table 2: Illustrative Natural Population Analysis (NPA) Atomic Charges for Key Atoms in this compound Note: These values are for illustrative purposes only.

| Atom | Hypothetical NPA Charge (e) |

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.45 |

| Chlorine (Cl at 2') | -0.10 |

| Chlorine (Cl at 3') | -0.12 |

| Acetoxy Oxygen (ester) | -0.40 |

Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field. protheragen.ai Molecules with high polarizability are considered "soft" and are more reactive. Both dipole moment and polarizability are important for understanding a molecule's non-linear optical (NLO) properties. DFT calculations provide a reliable means of determining these properties. researchgate.netrepositorioinstitucional.mx

Table 3: Illustrative Calculated Electronic Properties for this compound Note: The values presented are hypothetical examples.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (α) | 30.2 | ų |

Spectroscopic Property Prediction via Computational Methods

Computational spectroscopy has become an indispensable tool in organic chemistry for predicting and interpreting various types of spectra. numberanalytics.com By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and gain a deeper understanding of molecular vibrations and electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.orgimist.ma Calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org These predictions are valuable for assigning complex spectra and distinguishing between isomers. rsc.org

For this compound, theoretical calculations would help assign the signals for the aromatic protons and carbons, which are in crowded regions of the spectrum and influenced by the various substituents.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These chemical shifts are representative examples based on typical values for these functional groups.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetoxy Methyl (CH₃) | 2.3 | 21.0 |

| Aromatic Protons (H) | 7.2 - 7.8 | 120.0 - 145.0 |

| Benzophenone (B1666685) Carbonyl (C=O) | N/A | 195.0 |

| Acetoxy Carbonyl (C=O) | N/A | 169.0 |

Key vibrational modes for this compound would include the stretching of the two distinct carbonyl groups, C-O and C-Cl bonds, and various aromatic C-H and C=C vibrations.

Table 5: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: These frequencies are hypothetical and represent typical ranges for the specified vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Benzophenone C=O Stretch | 1665 |

| Acetoxy C=O Stretch | 1760 |

| Aromatic C=C Stretch | 1595 |

| C-O Stretch (Ester) | 1200 |

| C-Cl Stretch | 750 |

UV-Vis Absorption Spectra Calculations

The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is instrumental in understanding the electronic transitions within a molecule, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

In a typical TD-DFT calculation, the optimized ground-state geometry of the molecule is first determined. Subsequently, the excitation energies and oscillator strengths for the lowest-lying electronic transitions are calculated. These parameters allow for the theoretical construction of a UV-Vis absorption spectrum. For benzophenone derivatives, studies have shown that the absorption spectra can be influenced by substituent effects and the surrounding solvent environment. chemrxiv.org For instance, TD-DFT calculations performed with a functional like B3LYP and a basis set such as 6-311++G(d,p) can reveal how substituents alter the energy of the molecular orbitals involved in the electronic transitions. chemrxiv.org

The primary electronic transitions in benzophenones often involve π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The presence of an acetoxy group and chlorine atoms on the benzophenone framework would be expected to modulate the energies of these transitions. The acetoxy group, being an electron-donating group, could cause a red shift (shift to longer wavelengths) in the π → π* absorption bands. Conversely, the electron-withdrawing chlorine atoms could induce a blue shift (shift to shorter wavelengths). The solvent environment also plays a crucial role; polar solvents can stabilize the ground state or the excited state differently, leading to shifts in the absorption maxima. scialert.net

Table 1: Hypothetical Calculated UV-Vis Absorption Data for this compound in Different Solvents This table is illustrative and based on typical results for benzophenone derivatives.

| Solvent | Calculated λmax (nm) (Transition) | Oscillator Strength (f) |

|---|---|---|

| Gas Phase | 250 (π → π*) | 0.35 |

| 330 (n → π*) | 0.02 | |

| Ethanol | 255 (π → π*) | 0.38 |

| 325 (n → π*) | 0.03 | |

| n-Hexane | 248 (π → π*) | 0.34 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis through computational methods can identify the most stable arrangements of the molecule (conformers) and the energy barriers between them.

Density Functional Theory (DFT) is a powerful tool for performing conformational analysis. researchgate.net The process typically involves a systematic search of the potential energy surface (PES) by rotating the key dihedral angles of the molecule. For this compound, the crucial dihedral angles would be those around the C-C bonds connecting the phenyl rings to the carbonyl group and the C-O bond of the acetoxy group. For each conformation, the geometry is optimized to find the nearest local minimum on the PES, and its relative energy is calculated. This allows for the identification of the global minimum energy conformation, which is the most stable structure of the molecule. researchgate.net

The results of a conformational analysis can provide insights into how the molecule might interact with other molecules or biological targets. The shape and electronic properties of the most stable conformer will dictate its intermolecular interactions. The potential energy surface also reveals the flexibility of the molecule, which can be important for its function.

Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical results for substituted benzophenones.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 35 | -30 | 0.00 |

| 2 | 145 | -32 | 1.52 |

| 3 | 33 | 150 | 2.18 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products.

DFT calculations are commonly employed to map out the potential energy surface of a reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For a molecule like this compound, one could model reactions such as hydrolysis of the ester group or nucleophilic attack at the carbonyl carbon. The calculations would involve identifying the transition state for the rate-determining step and characterizing its geometry and vibrational frequencies. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Non-Covalent Interactions and Molecular Recognition Studies

Non-covalent interactions play a crucial role in molecular recognition, which is the specific binding of one molecule to another. For this compound, these interactions would govern its behavior in condensed phases and its potential to bind to biological targets.

Computational methods can be used to study a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-stacking interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that can analyze the electron density to identify and characterize these interactions. nih.gov For example, the chlorine atoms in this compound could participate in halogen bonding, and the phenyl rings could engage in π-stacking interactions.

Molecular docking simulations are another computational tool used to study molecular recognition. These simulations predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. While no specific biological activity for this compound is being discussed, these methods could be used to explore its potential interactions with various biological macromolecules.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry and are the foundation for the theoretical investigations discussed in the preceding sections.

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This is a more computationally efficient approach than traditional wave function-based methods, making it suitable for studying larger molecules like this compound. A variety of exchange-correlation functionals, such as B3LYP and M06-2X, are available within the DFT framework, and the choice of functional can impact the accuracy of the results. nih.gov DFT is widely used to calculate molecular geometries, vibrational frequencies, electronic properties, and reaction energies. chemrxiv.orgscialert.net

Ab Initio Approaches: Ab initio methods are derived directly from the principles of quantum mechanics without the use of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. More accurate, but computationally expensive, methods include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory. These methods are often used as benchmarks for DFT calculations. For a molecule of the size of this compound, DFT would likely be the more practical choice for most computational investigations.

The selection of the theoretical method and basis set is a critical step in any computational study. The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide a more accurate description of the electron distribution but also increase the computational cost. chemrxiv.org The choice of method and basis set will depend on the specific property being investigated and the desired level of accuracy.

Reactivity, Derivatization, and Analog Synthesis of 4 Acetoxy 2 ,3 Dichlorobenzophenone

The synthetic utility of 4-Acetoxy-2',3'-dichlorobenzophenone is underscored by the reactivity of its distinct functional moieties: the acetoxy group and the dichloro-substituted phenyl ring. These sites allow for a range of chemical transformations, enabling the generation of diverse derivatives and analogs. The following sections detail the specific reactions and derivatizations possible at these functional groups.

Q & A

Q. What are the common synthetic routes for 4-Acetoxy-2',3'-dichlorobenzophenone, and what are their methodological advantages?

Answer: The synthesis of dichlorobenzophenone derivatives typically involves Friedel-Crafts acylation or halogenation reactions. For example, analogous compounds like 4,4'-dichlorobenzophenone are synthesized via phosgene-mediated coupling of chlorobenzene derivatives under BF₃ catalysis at 120°C . For this compound, a plausible route includes:

Acetylation : Introduce the acetoxy group via esterification of a hydroxylated precursor using acetic anhydride.

Halogenation : Direct chlorination at the 2' and 3' positions using Cl₂ or SOCl₂ under controlled conditions.

Advantages : BF₃-catalyzed methods offer high regioselectivity, while stepwise functionalization minimizes side reactions.

Q. How is infrared (IR) spectroscopy employed to characterize this compound?

Answer : IR spectroscopy identifies functional groups through characteristic absorption bands:

- C=O Stretch : The acetoxy ketone group shows a strong band near 1700–1750 cm⁻¹.

- C-Cl Stretch : Aromatic C-Cl bonds exhibit peaks at 550–850 cm⁻¹, with dichloro substitution splitting signals due to symmetry differences .

- O-Acetyl Group : Stretching vibrations at 1250–1350 cm⁻¹ (C-O) and 1740–1760 cm⁻¹ (ester C=O).

Methodological Note : Compare spectra with NIST reference data to validate purity and structural assignments .

Q. What safety protocols are recommended for handling this compound based on toxicity data?

Answer : While direct toxicity data for this compound is limited, structural analogs like 4,4'-dichlorobenzophenone show:

- Genotoxicity : Negative results in Salmonella mutagenicity assays, but chronic exposure risks remain unclear .

- Handling Protocols :

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in different solvents?

Answer : Density Functional Theory (DFT) simulations can model:

- Solvent Effects : Polar solvents stabilize charge-separated intermediates in nucleophilic substitution reactions.

- Reactivity Trends : Predict regioselectivity in electrophilic aromatic substitution using Fukui indices.

Case Study : Retrosynthesis tools like Pistachio and Reaxys databases suggest feasible routes by analyzing bond dissociation energies and solvent polarity .

Q. What analytical challenges arise in detecting environmental degradation products of this compound?

Answer : Key challenges include:

- Degradation Complexity : Metabolites like 3-hydroxy-4,4'-dichlorobenzophenone (3-OH-DCBP) may form via oxidative pathways, requiring LC-MS/MS for identification .

- Matrix Interference : Soil and water samples demand solid-phase extraction (SPE) to isolate low-concentration analytes.

Method Refinement : Column pre-injection techniques minimize thermal decomposition during GC analysis, as seen in dicofol-to-DCBP studies .

Q. How can contradictions in reported metabolic pathways of dichlorobenzophenone derivatives be resolved?

Answer : Contradictions often stem from:

- Species-Specific Metabolism : Rodent vs. human liver microsome assays may yield divergent metabolites.

- Analytical Variability : Use standardized protocols (e.g., EPA guidelines) for consistency.

Resolution Strategy :

Cross-Validation : Compare HPLC, NMR, and high-resolution mass spectrometry data.

Iterative Analysis : Replicate studies under controlled conditions (pH, temperature) to isolate variables .

Data Contradiction Analysis

Example : Conflicting reports on the persistence of 4,4'-dichlorobenzophenone (DCBP) in soil:

- Study A : DCBP degrades to 4-chlorobenzoic acid within 12 months .

- Study B : DCBP persists >18 months due to adsorption onto organic matter.

Resolution : Conduct site-specific analyses of soil pH and organic content to explain discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.